N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(2-Methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole derivative characterized by a partially hydrogenated benzimidazole core (4,5,6,7-tetrahydro structure) and a carboxamide group substituted with a 2-methoxybenzyl moiety. This compound is synthesized from intermediates such as 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (CAS: 131020-57-0), which is commercially available with purity up to 97% .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-15-5-3-2-4-12(15)9-17-16(20)11-6-7-13-14(8-11)19-10-18-13/h2-5,10-11H,6-9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSOVJOYLASHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method includes the use of activated DMF-hydrosilicon mixtures, followed by cyclization to form the benzimidazole ring . The reaction conditions often require refluxing in organic solvents such as methanol or acetone, with catalysts like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch reactions. These processes utilize high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated benzimidazole derivative, while reduction of the benzimidazole ring can produce dihydrobenzimidazole compounds .
Scientific Research Applications
N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Hydrogenation could enhance metabolic stability by protecting against oxidative degradation .
Substituent Effects: The 2-methoxybenzyl group in the target compound is structurally analogous to substituents in 25D-NBOMe, a psychedelic phenethylamine with high affinity for serotonin receptors . Compared to PZ1’s piperazine-ethyl side chain, the methoxybenzyl group may reduce solubility but improve blood-brain barrier penetration .
The hydrogenated core may lower melting points compared to rigid benzimidazoles, aiding synthetic processing .
Pharmacological and Metabolic Considerations
While direct activity data for the target compound are absent, insights can be inferred from structurally related compounds:
- Receptor Binding : The 2-methoxybenzyl group in 25D-NBOMe confers high 5-HT2A receptor affinity . If the target compound retains similar interactions, it may exhibit psychoactive or neuropharmacological effects.
- Metabolism: The hydrogenated benzimidazole core may resist hepatic N-demethylation, a pathway observed in imidazole carboxamides like DIC (4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide) . This could prolong half-life compared to non-hydrogenated analogs.
Biological Activity
N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound belonging to the benzimidazole class, recognized for its diverse biological activities. Its unique structure combines a methoxybenzyl substituent with a carboxamide functional group, contributing to its pharmacological potential.
- Molecular Formula : C₁₆H₁₉N₃O₂
- Molecular Weight : 285.34 g/mol
- CAS Number : 2034483-92-4
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyaniline with appropriate carboxylic acid derivatives under acidic or basic conditions. The process may include the formation of an intermediate that cyclizes to yield the benzimidazole structure. Common reagents include strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for reaction facilitation .
Anticancer Properties
Benzimidazole derivatives have shown significant anticancer activities. Research indicates that this compound may inhibit various cancer cell lines through multiple mechanisms:
- Topoisomerase Inhibition : Compounds in the benzimidazole class have been reported to act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .
- Cytotoxicity : In vitro studies have demonstrated strong cytotoxic effects against various cancer cell lines. For example, compounds with similar structures exhibit IC₅₀ values in the micromolar range against K562 leukemia and HepG-2 hepatocellular carcinoma cells .
| Compound | Target Cell Line | IC₅₀ (μmol/L) |
|---|---|---|
| Compound A | K562 | 2.68 |
| Compound B | HepG-2 | 8.11 |
The mechanism by which this compound exerts its biological effects includes:
- Protonation and Binding : The electron-rich nitrogen heterocycles in benzimidazoles can readily accept or donate protons, facilitating interactions with various therapeutic targets .
- Hydrophobic Interactions : The structure allows for significant hydrophobic interactions with cellular membranes and proteins, enhancing its bioavailability and efficacy .
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications beyond oncology:
- Antimicrobial Activity : Benzimidazole derivatives have shown promise as antimicrobial agents against a range of pathogens .
- Anti-inflammatory Effects : Some studies indicate that related compounds may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammation pathways .
Case Studies and Research Findings
Recent literature has highlighted various studies focusing on the biological activity of benzimidazole derivatives:
- Study on Anticancer Activity :
- Clinical Evaluations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves condensation of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid derivatives with 2-methoxybenzylamine. Key steps include:
- Activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water to achieve >95% purity .
- Critical Parameters : Maintain inert atmosphere (N₂/Ar) during coupling to prevent oxidation of sensitive intermediates .
Q. How can the structure and stability of this compound be rigorously characterized?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry of the methoxybenzyl group and tetrahydrobenzoimidazole saturation .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to verify molecular ion ([M+H]⁺) and detect impurities .
- Stability Studies : Accelerated degradation under UV light (ICH Q1B guidelines) to assess photostability; store at -20°C in amber vials for long-term stability .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed to optimize biological activity?
- Strategy :
- Analog Synthesis : Modify the methoxybenzyl substituent (e.g., replace -OCH₃ with -CF₃ or halogens) and evaluate changes in target binding .
- Key Metrics : Measure IC₅₀ values against relevant targets (e.g., serotonin receptors, kinases) using radioligand binding assays .
- Example SAR Table :
| Substituent Modifications | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| -OCH₃ (Parent Compound) | 120 ± 15 | 3.2:1 |
| -CF₃ | 85 ± 10 | 5.8:1 |
| -Cl | 150 ± 20 | 1.9:1 |
| Data adapted from benzimidazole analogs in . |
Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist activity) be resolved?
- Approach :
- Functional Assays : Use calcium flux (FLIPR) or cAMP accumulation assays to distinguish between signaling pathways .
- Species-Specific Effects : Test activity in human vs. rodent receptor isoforms (e.g., 5-HT₃A vs. 5-HT₃B) to identify interspecies variability .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify conformational changes explaining divergent outcomes .
Q. What strategies are effective for identifying off-target interactions and mitigating toxicity?
- Methods :
- Proteome-Wide Screening : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
- CYP450 Inhibition Assays : Evaluate inhibition of cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) to predict drug–drug interaction risks .
- In Silico Tox Prediction : Apply tools like ProTox-II to flag structural alerts (e.g., PAINS motifs) .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities across studies?
- Root Causes :
- Assay Conditions : Variability in buffer pH, ion concentration, or temperature (e.g., Mg²⁺ modulates GPCR binding) .
- Compound Purity : Impurities >5% (e.g., residual solvents) can skew results; validate via elemental analysis .
- Resolution :
- Standardized Protocols : Adopt consensus guidelines (e.g., NIH Assay Guidance Manual) for reproducibility .
- Orthogonal Validation : Cross-verify with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
